Phosphonic acid, (((S)-2-(3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)-1-(hydroxymethyl)ethoxy)methyl)-
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Overview
Description
Phosphonic acid, (((S)-2-(3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)-1-(hydroxymethyl)ethoxy)methyl)-, is a complex organic compound characterized by its unique structure, which includes a phosphonic acid group and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, (((S)-2-(3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)-1-(hydroxymethyl)ethoxy)methyl)-, typically involves multiple steps:
Formation of the Pyrimidine Ring: The initial step often involves the synthesis of the pyrimidine ring. This can be achieved through the condensation of urea with β-ketoesters under acidic or basic conditions.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group is introduced via a hydroxymethylation reaction, which can be carried out using formaldehyde and a suitable catalyst.
Attachment of the Phosphonic Acid Group: The final step involves the introduction of the phosphonic acid group. This can be achieved through a Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the phosphonic acid ester, which is then hydrolyzed to yield the phosphonic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors, advanced catalysts, and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyrimidine ring or the phosphonic acid group, potentially leading to the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with diverse properties, making it valuable in the development of new materials and catalysts.
Biology
In biological research, the compound is studied for its potential as an enzyme inhibitor. Its ability to interact with biological molecules makes it a candidate for the development of new biochemical tools and probes.
Properties
CAS No. |
116558-96-4 |
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Molecular Formula |
C8H13N2O7P |
Molecular Weight |
280.17 g/mol |
IUPAC Name |
[(2S)-1-(2,4-dioxopyrimidin-1-yl)-3-hydroxypropan-2-yl]oxymethylphosphonic acid |
InChI |
InChI=1S/C8H13N2O7P/c11-4-6(17-5-18(14,15)16)3-10-2-1-7(12)9-8(10)13/h1-2,6,11H,3-5H2,(H,9,12,13)(H2,14,15,16)/t6-/m0/s1 |
InChI Key |
MCYURQCJVZLZBB-LURJTMIESA-N |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)C[C@@H](CO)OCP(=O)(O)O |
Canonical SMILES |
C1=CN(C(=O)NC1=O)CC(CO)OCP(=O)(O)O |
Origin of Product |
United States |
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